molecular formula C15H22N4O4 B12282831 L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-

L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-

Cat. No.: B12282831
M. Wt: 322.36 g/mol
InChI Key: APWGTXWLVBVRCZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- is a derivative of the essential amino acid lysine. This compound is characterized by the presence of an aminoiminomethyl group and a phenylmethoxycarbonyl group attached to the lysine backbone. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

(2S)-6-(hydrazinylmethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H22N4O4/c16-18-11-17-9-5-4-8-13(14(20)21)19-15(22)23-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10,16H2,(H,17,18)(H,19,22)(H,20,21)/t13-/m0/s1

InChI Key

APWGTXWLVBVRCZ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=CNN)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN=CNN)C(=O)O

Origin of Product

United States

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